Imidodiphosphorous chloride tribromide

Description

Phosphorus tribromide (PBr₃) is a colorless to pale yellow liquid with the chemical formula PBr₃. It is widely utilized in organic synthesis as a brominating agent, particularly for converting alcohols to alkyl bromides and carboxylic acids to acyl bromides . Its reactivity stems from the electrophilic phosphorus center, which facilitates nucleophilic substitution reactions. PBr₃ is highly corrosive and reactive, posing significant health and safety risks, including severe skin/eye irritation and respiratory distress .

Properties

CAS No. |

65392-92-9 |

|---|---|

Molecular Formula |

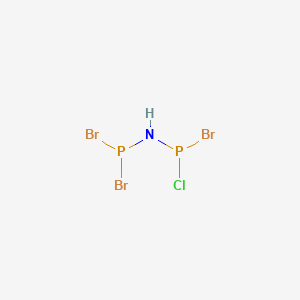

Br3ClHNP2 |

Molecular Weight |

352.13 g/mol |

InChI |

InChI=1S/Br3ClHNP2/c1-6(2)5-7(3)4/h5H |

InChI Key |

OCPMASYBGTVXBR-UHFFFAOYSA-N |

Canonical SMILES |

N(P(Cl)Br)P(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidodiphosphorous chloride tribromide can be synthesized through the reaction of phosphorus tribromide with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction mechanism involves the substitution of bromine atoms with chlorine atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidodiphosphorous chloride tribromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: This compound can participate in substitution reactions where the halide atoms are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, phosphorus tribromide, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus-containing compounds with different oxidation states and functional groups .

Scientific Research Applications

Imidodiphosphorous chloride tribromide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of imidodiphosphorous chloride tribromide involves its reactivity with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other halides and organic molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorus Tribromide vs. Phosphorus Trichloride (PCl₃)

PBr₃ and PCl₃ share analogous roles in halogenation, but bromine’s larger atomic size and lower electronegativity make PBr₃ less reactive toward sterically hindered substrates compared to PCl₃ .

Phosphorus Tribromide vs. Arsenic Tribromide (AsBr₃)

AsBr₃ exhibits lower utility in synthetic chemistry due to arsenic’s toxicity and environmental persistence. Its reaction with oxygen produces arsenic oxybromide (AsOBr), a less stable compound compared to PBr₃-derived products .

Phosphorus Tribromide vs. Nitrogen Tribromide (NBr₃)

NBr₃’s instability limits its practical applications, whereas PBr₃’s controlled reactivity makes it indispensable in laboratories.

Phosphorus Tribromide vs. Phosphorus Pentabromide (PBr₅)

| Property | PBr₃ | PBr₅ | References |

|---|---|---|---|

| Structure | Trigonal pyramidal | Ionic (PBr₄⁺Br⁻) | |

| Reactivity | Mild brominating agent | Stronger brominating agent | |

| State | Liquid | Solid |

PBr₅ is more reactive but less commonly used due to handling challenges, whereas PBr₃ offers a balance of reactivity and ease of use .

Research Findings and Data

- Bromination Efficiency : PBr₃ achieves >90% yield in converting primary alcohols to alkyl bromides, outperforming AsBr₃ (<60% yield) due to arsenic’s side reactions .

- Safety Profile : Workplace exposure limits for PBr₃ (0.1 ppm) are stricter than for PCl₃ (0.5 ppm), reflecting its higher acute toxicity .

- Thermal Stability : PBr₃ decomposes at 175°C, releasing HBr, while AsBr₃ decomposes at 200°C into AsOBr and Br₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.